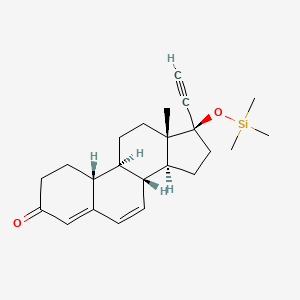

17-O-三甲基甲硅烷基 6,7-脱氢炔诺酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

17-O-Trimethylsilyl 6,7-Dehydro Norethindrone, also known as (17α)-17- [ (Trimethylsilyl)oxy]-19-norpregna-4,6-dien-20-yn-3-one, is a tibolone intermediate . It is an impurity of Norethindrone, which is an oral contraceptive involved in the inhibition of cytosolic sulfotransferases . Norethindrone is a medication that is used in combination with estrogen or alone in hormonal contraceptives, hormone replacement therapy, and in the treatment of gynecological disorders .

Molecular Structure Analysis

The molecular formula of 17-O-Trimethylsilyl 6,7-Dehydro Norethindrone is C23H32O2Si, and its molecular weight is 368.58 .Chemical Reactions Analysis

The specific chemical reactions involving 17-O-Trimethylsilyl 6,7-Dehydro Norethindrone are not provided in the search results. As an intermediate in the synthesis of tibolone , it likely undergoes reactions to form the final product, but the exact reactions are not specified.科学研究应用

药理学和毒理学

- 研究重点关注了合成激素诺孕酮及其衍生物的药理学和毒理学特征,它们被用于口服避孕药中。例如,乙炔雌二醇和醋酸炔诺酮表现出低急性毒性和慢性毒性。它们还被用于长期暴露研究中,重点关注除避孕之外的健康风险和潜在治疗适应症 (Maier & Herman, 2001)。

药代动力学

- 了解诺孕酮等类固醇的药代动力学至关重要。研究探索了各种口服避孕类固醇的代谢,包括诺孕酮,并指出了代谢途径和生物转化速率,这对于它们的有效性和潜在副作用非常重要 (Ranney, 1977)。

避孕应用

- 醋酸炔诺酮在避孕植入物中的应用已经得到研究,研究考察了它的体内释放速率、血清浓度和避孕功效,为长期避孕选择提供了见解 (Sarkar, 1982)。

聚合物应用

- 在聚合物科学领域,已经对基于聚[(1-三甲基甲硅烷基)-1-丙炔]的用于液-液分离的膜进行了研究。这些研究重点关注合成条件、分子质量特征以及对膜性能的影响,这与各种工业应用相关,包括发酵液的分离 (Volkov, Volkov, & Khotimskiǐ, 2009)。

神经退行性疾病研究

- 三甲基锡化合物因其神经退行性作用而受到研究,尤其是在海马中。这些研究提供了对神经退行性疾病分子机制和潜在治疗干预措施的见解,包括颞叶癫痫 (Lee et al., 2016)。

生态毒理学中的化学分析

- 高效液相色谱法已被应用于检测地表水中的激素污染物,如 17β-雌二醇和 17α-乙炔雌二醇,这突出了用于检测环境中内分泌干扰物的灵敏和准确方法的重要性 (França et al., 2018)。

激素避孕生理学

- 激素避孕药的生理学和作用机制,包括口服避孕药和阴道环,已经得到了广泛的综述。这些研究讨论了各种孕激素的使用和新型避孕方法的开发,为避孕技术不断发展的格局提供了见解 (Lobo & Stanczyk, 1994)。

木材处理和改性

- 有机硅化合物已被用于木材处理,应用范围从提高耐久性和耐火性到增强疏水性。该领域的研究重点关注不同处理的影响以及硅基系统在各种环境条件下的潜力 (Mai & Militz, 2004)。

未来方向

The future directions of research or applications involving 17-O-Trimethylsilyl 6,7-Dehydro Norethindrone are not specified in the search results. As an intermediate in the synthesis of tibolone , its use may continue to be relevant in the production of this and potentially other synthetic steroid drugs.

作用机制

Target of Action

17-O-Trimethylsilyl 6,7-Dehydro Norethindrone is primarily used as an intermediate in the synthesis of Tibolone . Tibolone is a synthetic steroid drug, which is used mainly for hormone replacement therapy in post-menopausal women .

Mode of Action

Tibolone itself is a prodrug that is metabolized into three active metabolites in the body, which bind to estrogen and progesterone receptors, thereby exerting its therapeutic effects .

Biochemical Pathways

Tibolone and its metabolites are known to interact with several biochemical pathways related to hormone regulation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tibolone have been studied extensively .

Result of Action

Tibolone and its metabolites have several effects at the molecular and cellular level, including alleviating symptoms of menopause, such as hot flashes and osteoporosis .

Action Environment

The action environment of 17-O-Trimethylsilyl 6,7-Dehydro Norethindrone is primarily the chemical reactions involved in the synthesis of Tibolone . Environmental factors such as temperature, pH, and solvent can influence these reactions .

属性

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O2Si/c1-6-23(25-26(3,4)5)14-12-21-20-9-7-16-15-17(24)8-10-18(16)19(20)11-13-22(21,23)2/h1,7,9,15,18-21H,8,10-14H2,2-5H3/t18-,19+,20+,21-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMYPJFULCJTDX-GOMYTPFNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2(C#C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@]2(C#C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720300 |

Source

|

| Record name | (17alpha)-17-[(Trimethylsilyl)oxy]-19-norpregna-4,6-dien-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300542-58-9 |

Source

|

| Record name | (17alpha)-17-[(Trimethylsilyl)oxy]-19-norpregna-4,6-dien-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine](/img/structure/B588150.png)